MDMB-CHMINACA is a synthetic cannabinoid receptor agonist that emerged on the drug market in Europe around 2014. It is chemically classified as an indole derivative, characterized by its molecular formula and a molecular mass of approximately 384.5178 g/mol. The compound features a cyclohexylmethyl group and a methanone moiety, which contribute to its unique structural properties. MDMB-CHMINACA has been noted for its high affinity for the cannabinoid receptor type 1, approximately 400 times that of tetrahydrocannabinol, the primary psychoactive component of cannabis .
Mdmb-chminaca poses significant safety hazards:
MDMB-CHMINACA's potency and toxicity are linked to its interaction with the body. Research investigates how the liver breaks down (metabolizes) MDMB-CHMINACA to identify potential biomarkers for detection in forensic and clinical settings. One study used human liver microsomes to identify 27 metabolites, suggesting hydroxylation and ester hydrolysis as key metabolic pathways []. This information can aid development of methods to detect MDMB-CHMINACA use.
The constant emergence of new SCs creates challenges for detection. Research on MDMB-CHMINACA's chemical properties helps establish analytical methods for identifying it in biological samples. Studies compare metabolism between zebrafish and human models to inform the design of analytical tools for these novel substances [].
Understanding the dangers of MDMB-CHMINACA is crucial for public health efforts. By studying its metabolism and effects, researchers can inform public health warnings and develop strategies to mitigate the risks associated with its use.
MDMB-CHMINACA is relatively stable under standard conditions but can undergo hydrolysis, particularly when stored in solution or under high humidity. This hydrolysis affects the ester functionality of the compound. Additionally, potential oxidation reactions may occur at the indazole nitrogen . The compound's stability can be compromised when subjected to elevated temperatures, leading to degradation products detectable in analytical assessments .
The biological activity of MDMB-CHMINACA has been extensively studied due to its psychoactive effects. Users have reported symptoms such as euphoria, hallucinations, anxiety, and agitation following consumption. These effects stem from its action as a potent agonist at cannabinoid receptors, particularly CB1 receptors in the central nervous system . Fatal intoxications have been documented, highlighting the compound's potential for severe adverse effects .
Synthesis methods for MDMB-CHMINACA typically involve multi-step organic reactions starting from readily available precursors. The synthesis generally includes the formation of the indole structure followed by the introduction of the cyclohexylmethyl group and subsequent functionalization to achieve the final product. Specific details regarding proprietary synthesis routes are often not disclosed due to the illicit nature of synthetic cannabinoids .
Interaction studies involving MDMB-CHMINACA focus on its metabolic pathways and interactions with biological matrices. Research indicates that biotransformations predominantly occur at the cyclohexylmethyl tail of the molecule, with minor modifications at other sites. These studies aim to identify metabolites for better detection in biological samples such as urine and blood, which is crucial for forensic toxicology .
MDMB-CHMINACA shares structural similarities with several other synthetic cannabinoids. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | CB1 Receptor Affinity | Notes |
---|---|---|---|
MDMB-CHMINACA | Indole core, cyclohexylmethyl group | ~400 times THC | High potency; associated with severe toxicity |
AB-CHMINACA | Similar cyclohexyl group | ~100 times THC | Valine derivative; less potent than MDMB-CHMINACA |
ADB-CHMINACA | Cyclohexylmethyl group | Moderate | Different amino acid substitution |
5F-MDMB-PINACA | Fluorinated variant | Higher than THC | Contains fluorine; alters pharmacodynamics |
JWH-018 | Naphthalene core | ~100 times THC | One of the first synthetic cannabinoids |
MDMB-CHMINACA stands out due to its unique combination of structural features and significantly higher receptor affinity compared to many other synthetic cannabinoids, contributing to its pronounced psychoactive effects and associated health risks .